2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}-N-[4-(trifluoromethyl)phenyl]acetamide
Description
This compound features an imidazo[2,1-b]thiazole core substituted with a phenyl group at the 6-position and an acetamide moiety linked to a 4-(trifluoromethyl)phenyl group at the N-terminus. The trifluoromethyl group is a strongly electron-withdrawing substituent, which may enhance metabolic stability and binding affinity compared to analogs with halogens or alkoxy groups .
Properties
IUPAC Name |
2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3OS/c21-20(22,23)14-6-8-15(9-7-14)24-18(27)10-16-12-28-19-25-17(11-26(16)19)13-4-2-1-3-5-13/h1-9,11-12H,10H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPHHHMOWKEJOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}-N-[4-(trifluoromethyl)phenyl]acetamide typically involves the following steps :
Formation of the Imidazo[2,1-b]thiazole Core: This step involves the cyclization of a suitable thioamide with an α-haloketone under basic conditions to form the imidazo[2,1-b]thiazole core.
Introduction of the Phenyl Group: The phenyl group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a phenylboronic acid derivative.
Acetylation: The final step involves the acetylation of the imidazo[2,1-b]thiazole derivative with 4-(trifluoromethyl)phenylacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}-N-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with nucleophiles replacing hydrogen atoms.
Scientific Research Applications
2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}-N-[4-(trifluoromethyl)phenyl]acetamide has several scientific research applications :
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its anticancer properties, particularly against human cancer cell lines like HepG2 and MDA-MB-231.
Mechanism of Action
The mechanism of action of 2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways . The compound has been shown to inhibit the activity of certain enzymes, such as VEGFR2, which plays a role in angiogenesis and cancer progression. By binding to the active site of these enzymes, the compound can disrupt their normal function, leading to the inhibition of cancer cell growth and proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Physicochemical Properties of Selected Analogs
Cytotoxic Activity and Selectivity
The imidazo[2,1-b]thiazole scaffold is critical for cytotoxicity. Substituent modifications significantly influence potency and selectivity:
- Compound 5l : Exhibits potent activity against MDA-MB-231 breast cancer cells (IC50 = 1.4 μM), surpassing sorafenib (IC50 = 5.2 μM). Its 4-chlorophenyl (R1) and piperazinyl-methoxybenzyl-pyridinyl (R2) groups enhance VEGFR2 inhibition (5.72% at 20 μM) and selectivity for MDA-MB-231 over HepG2 (IC50 = 22.6 μM) .
- Compound 5a: The parent compound with a morpholinopyridinyl group shows weaker VEGFR2 inhibition (3.76% at 20 μM), highlighting the importance of R2 modifications .
- Fluorine/Chloro Substituents : Analogs like 5f and 5g (R2 = halopyridinyl) show moderate yields and melting points but lack reported cytotoxicity data, suggesting their activity may be secondary to bulkier substituents like piperazinyl groups .
The target compound’s 4-(trifluoromethyl)phenyl group (R2) could improve lipophilicity and target engagement compared to pyridinyl or morpholino groups, though biological data are needed to confirm this hypothesis .
Functional Group Impact on Activity
- Electron-Withdrawing Groups (EWGs) : Chloro (in 5l) and trifluoromethyl (target compound) substituents may enhance binding to hydrophobic pockets in kinase targets like VEGFR2.
- Piperazinyl/Morpholino Groups: These groups in 5l and 5a likely improve solubility and interactions with polar residues, contributing to higher potency .
- Methoxy Groups : In 5h (R1 = 4-methoxyphenyl), the methoxy group increases yield (81%) but may reduce cytotoxicity due to decreased electrophilicity .
Biological Activity
The compound 2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}-N-[4-(trifluoromethyl)phenyl]acetamide is a member of the imidazo[2,1-b][1,3]thiazole family, known for its diverse biological activities, particularly in oncology. This article explores its biological activity, focusing on its anticancer properties, structure-activity relationships (SAR), and potential mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 367.85 g/mol. The chemical structure features a thiazole ring fused with an imidazole moiety and a trifluoromethyl-substituted phenyl group. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 367.85 g/mol |
| LogP | 4.95 |
| Polar Surface Area | 32.05 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
Anticancer Properties
Recent studies have highlighted the compound's significant activity against various cancer cell lines, particularly those associated with acute myeloid leukemia (AML). A notable study demonstrated that derivatives of imidazo[2,1-b][1,3]thiazole exhibited potent inhibition of FLT3 kinase, which is crucial in AML pathology. The compound showed an IC50 value of 0.002 µM against the MV4-11 cell line, indicating high potency in inhibiting cancer cell viability .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the imidazo[2,1-b][1,3]thiazole scaffold can significantly influence biological activity. For instance:
- Substituents on the phenyl ring enhance interaction with target proteins.
- The trifluoromethyl group appears to increase lipophilicity and bioavailability.
The proposed mechanism for the anticancer activity of this compound involves:
- FLT3 Inhibition : Direct inhibition of FLT3 kinase leads to reduced proliferation and increased apoptosis in FLT3-dependent AML cells .
- Cell Cycle Arrest : Studies suggest that compounds in this class can induce cell cycle arrest at the G0/G1 phase, contributing to their antiproliferative effects .
Study 1: In Vitro Efficacy Against AML
A comprehensive study evaluated the efficacy of various imidazo[2,1-b][1,3]thiazole derivatives against AML cell lines. The lead compound demonstrated remarkable selectivity for FLT3-dependent cells while sparing FLT3-independent lines such as HeLa .
Study 2: Broad Spectrum Anticancer Activity
Another investigation assessed a series of related compounds against multiple cancer types, including pancreatic ductal adenocarcinoma (PDAC). The results indicated that modifications to the thiazole ring could enhance activity against PDAC cells with IC50 values ranging from submicromolar to nanomolar levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
